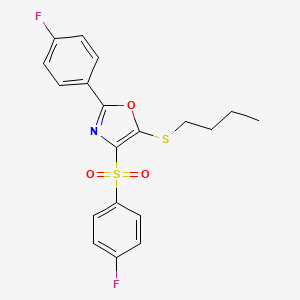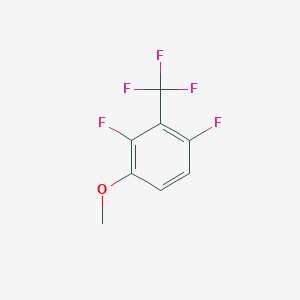
5-Bromo-2-methylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methylphenyl acetate: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5th position and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylphenyl acetate typically involves the acetylation of 5-Bromo-2-methylphenol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-methylphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 5-Bromo-2-methylphenol and acetic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl acetates depending on the nucleophile used.
Hydrolysis: The major products are 5-Bromo-2-methylphenol and acetic acid.
Oxidation: The major product is 5-Bromo-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methylphenyl acetate is used as an intermediate in the synthesis of various organic compounds. It can be used to introduce the 5-Bromo-2-methylphenyl moiety into larger molecules, which can be useful in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme activity. Its ability to undergo hydrolysis makes it a useful substrate for esterases, allowing researchers to investigate enzyme kinetics and inhibition.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique structure allows for the modification of polymer properties, making it useful in the development of advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylphenyl acetate largely depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release 5-Bromo-2-methylphenol and acetic acid. The bromine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Molecular Targets and Pathways: In biological systems, the compound can interact with esterases, leading to its hydrolysis. The resulting 5-Bromo-2-methylphenol can then interact with various cellular targets, potentially affecting signaling pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylphenol: The parent compound of 5-Bromo-2-methylphenyl acetate, which lacks the acetyl group.
2-Bromo-5-methylphenyl acetate: A positional isomer where the bromine and methyl groups are interchanged.
5-Chloro-2-methylphenyl acetate: A similar compound where the bromine atom is replaced by a chlorine atom.
Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This specific arrangement can influence the compound’s reactivity and its interactions with other molecules. The presence of the bromine atom can also enhance the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(5-bromo-2-methylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFMFJFIXIRWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2631581.png)
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)




![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2631590.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)

methanone](/img/structure/B2631600.png)
